molecular formula C33H21NO6 B11929728 4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid

4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid

Cat. No.: B11929728
M. Wt: 527.5 g/mol
InChI Key: SYWJUWYUWXYHDK-UHFFFAOYSA-N
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Description

4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid is a useful research compound. Its molecular formula is C33H21NO6 and its molecular weight is 527.5 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid may involve:

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, benzyl alcohols, and various substituted aromatic compounds .

Scientific Research Applications

4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry:

Mechanism of Action

The mechanism of action of 4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

    Pathways Involved: In optoelectronic applications, it participates in electron transport and light emission processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid is unique due to its specific arrangement of three benzoic acid groups, which provides distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and optoelectronics .

Biological Activity

4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid (CAS No. 2292116-92-6) is a compound belonging to the carbazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and neuroprotective properties.

Chemical Structure and Properties

The chemical structure of this compound consists of a central carbazole moiety linked to three benzoic acid groups. Its molecular formula is C27H21O3C_{27}H_{21}O_3 with a molecular weight of 427.46 g/mol. The compound exhibits several physicochemical properties relevant to its biological activity:

PropertyValue
Molecular Weight427.46 g/mol
LogP7.2123
H-Bond Acceptors4
H-Bond Donors3
Rotatable Bonds6

Antitumor Activity

Research indicates that carbazole derivatives exhibit significant antitumor properties. For instance, studies have shown that carbazole compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Mechanism of Action : The antitumor activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the p53 pathway and the BRAF mutation pathway in melanoma cells .
  • Case Studies : In vivo studies demonstrated that similar carbazole derivatives reduced tumor size in xenograft models without adversely affecting normal tissues .

Antimicrobial Activity

The antimicrobial potential of carbazole derivatives has been extensively studied:

  • Bacterial Inhibition : Compounds similar to this compound have shown effective antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The zones of inhibition ranged from 12.6 mm to 26.08 mm at concentrations around 50 µg/mL .
  • Fungal Activity : Antifungal activities have also been reported against pathogens like Candida albicans and Aspergillus niger, with significant zones of inhibition observed in various studies .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of carbazole derivatives:

  • Cellular Protection : Certain derivatives have demonstrated protective effects against glutamate-induced toxicity in neuronal cells (HT22), suggesting antioxidative properties that may mitigate oxidative stress-related damage .
  • Mechanism : The neuroprotective effects are believed to stem from their ability to modulate oxidative stress pathways and enhance cellular survival mechanisms .

Properties

Molecular Formula

C33H21NO6

Molecular Weight

527.5 g/mol

IUPAC Name

4-[6,9-bis(4-carboxyphenyl)carbazol-3-yl]benzoic acid

InChI

InChI=1S/C33H21NO6/c35-31(36)21-5-1-19(2-6-21)24-11-15-29-27(17-24)28-18-25(20-3-7-22(8-4-20)32(37)38)12-16-30(28)34(29)26-13-9-23(10-14-26)33(39)40/h1-18H,(H,35,36)(H,37,38)(H,39,40)

InChI Key

SYWJUWYUWXYHDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O

Origin of Product

United States

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